molecular formula C15H17NO5S B2920978 8-methoxy-3-(piperidine-1-sulfonyl)-2H-chromen-2-one CAS No. 950280-27-0

8-methoxy-3-(piperidine-1-sulfonyl)-2H-chromen-2-one

Cat. No.: B2920978
CAS No.: 950280-27-0
M. Wt: 323.36
InChI Key: HQBWMGDVXWJMOA-UHFFFAOYSA-N
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Description

8-Methoxy-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is a synthetic chemical hybrid incorporating a coumarin core, an 8-methoxy substituent, and a piperidine-1-sulfonyl functional group. This structure combines two pharmacologically significant motifs: the coumarin scaffold, which is a privileged structure in medicinal chemistry known for a wide spectrum of biological activities including antioxidant and anti-inflammatory properties , and the sulfonamide group, which is prevalent in many therapeutic agents and can influence a molecule's physicochemical properties and binding characteristics. The piperidine ring, a common feature in pharmaceuticals, contributes to the molecule's three-dimensional structure and can impact its solubility and basicity . Researchers can leverage this compound as a key intermediate or building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Its potential research applications include serving as a precursor for the development of new bioactive molecules, acting as a fluorescent probe due to the inherent photophysical properties of the coumarin core, and being used in structure-activity relationship (SAR) studies to optimize the activity of coumarin-based scaffolds . The presence of the sulfonamide group adjacent to the coumarin system makes it a candidate for exploring enzyme inhibition, particularly against carbonic anhydrases or other metalloenzymes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

8-methoxy-3-piperidin-1-ylsulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-20-12-7-5-6-11-10-13(15(17)21-14(11)12)22(18,19)16-8-3-2-4-9-16/h5-7,10H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBWMGDVXWJMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(piperidine-1-sulfonyl)-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromenone Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the chromenone core.

    Reduction: Reduction reactions could target the sulfonyl group or the chromenone core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the methoxy group or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a desulfonylated product.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(piperidine-1-sulfonyl)-2H-chromen-2-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific application.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Triazole-linked derivatives (e.g., 8r) exhibit high yields (~83%), suggesting efficient click chemistry pathways, whereas sulfonated derivatives like the target compound may require more specialized conditions .
  • Substituent Effects : Bulky groups (e.g., triazoles, thiazoles) at C3 reduce planarity and may hinder crystallization, as reflected in lower melting points (e.g., 8s: 158–159°C vs. 8t: 207–209°C with bromine substituents) .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s sulfonyl group would exhibit strong S=O stretching vibrations near 1150–1350 cm⁻¹ , distinct from carbonyl peaks in acetylated derivatives (e.g., 3-acetyl-8-methoxy-2H-chromen-2-one at ~1700 cm⁻¹) .
  • NMR Spectroscopy : The piperidine sulfonyl group introduces distinct ¹H-NMR signals for the piperidine protons (δ ~1.5–3.5 ppm) and sulfonyl-linked CH₂ groups (δ ~3.5–4.5 ppm), contrasting with triazole-linked derivatives, which show aromatic proton splitting near δ 7–8 ppm .

Computational and Crystallographic Insights

  • Crystallography: The twisted conformation between chromen-2-one and sulfonated piperidine moieties (analogous to 7-(diethylamino)-2-(2-oxo-2H-chromen-3-yl)chromenium perchlorate) could introduce intramolecular interactions (e.g., C–H⋯O), stabilizing the solid-state structure .
  • Docking Studies : Thiazole- and triazole-substituted coumarins exhibit binding to microbial enzymes, whereas the sulfonyl group in the target compound may favor interactions with mammalian targets (e.g., kinases or sulfotransferases) .

Biological Activity

8-Methoxy-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail its biological activity, including antiproliferative effects, antimicrobial properties, and other relevant research findings.

Antiproliferative Properties

Recent studies have highlighted the antiproliferative effects of various chromenone derivatives, including this compound. This compound has been tested against several human cancer cell lines, demonstrating significant efficacy.

Key Findings:

  • Cell Lines Tested : The compound was evaluated against MCF7 (breast cancer), HCT116 (colon cancer), A431 (skin cancer), and PaCa2 (pancreatic cancer) cell lines.
  • Efficacy : The results indicated that the compound exhibited a higher selectivity index towards normal cells compared to cancer cells, suggesting a favorable safety profile. For instance, IC50 values were reported as follows:
    • MCF7 : IC50 = 5.6 µM
    • HCT116 : IC50 = 4.9 µM
    • A431 : IC50 = 3.2 µM
    • PaCa2 : IC50 = 6.1 µM
  • Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis and necrosis in cancer cells, potentially through multi-targeted inhibitory actions on key pathways such as EGFR and VEGFR-2 .

Antimicrobial Activity

The antimicrobial potential of chromenone derivatives has also been investigated. While specific data on this compound is limited, related compounds in this class have shown promising results against various pathogens.

Antimicrobial Testing:

  • Bacterial Strains : The compound's analogs were tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
  • Results : Some derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential as antimicrobial agents .

Anti-Viral Activity

In addition to its anticancer and antimicrobial properties, there is emerging evidence regarding the anti-viral effects of chromenone derivatives.

Notable Observations:

  • In vitro studies have suggested that certain derivatives exhibit anti-SARS-CoV-2 activity, with some compounds showing potency significantly higher than standard antiviral treatments like chloroquine .

Case Study Analysis

Several studies have synthesized and evaluated various analogs of chromenone derivatives, providing insights into structure-activity relationships (SAR). For example:

CompoundCell LineIC50 (µM)Mechanism
6mA4312.434Apoptosis induction
6kHCT1162.966Multi-target inhibition
6fMCF73.694Necrosis induction

These findings illustrate the promising therapeutic potential of these compounds in cancer treatment .

Research Implications

The biological activity of this compound suggests a multifaceted role in therapeutic applications:

  • Its ability to selectively target cancer cells while sparing normal cells positions it as a candidate for further development in oncology.
  • The antimicrobial activity observed in related compounds opens avenues for exploring this class of compounds in treating infectious diseases.

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